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Compound of Interest

Compound Name: Ethyl 2-(dimethylamino)benzoate

Cat. No.: B1582061 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for Ethyl 2-
(dimethylamino)benzoate, a compound of interest in various research and development

applications. This document compiles available Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, along with general experimental

protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for determining the structure of organic

molecules. Below are the available ¹H and ¹³C NMR data for Ethyl 2-
(dimethylamino)benzoate.

¹H NMR Spectral Data
Table 1: ¹H NMR Chemical Shifts for Ethyl 2-(dimethylamino)benzoate
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Protons Chemical Shift (δ) ppm

Aromatic protons 7.85 - 6.95 (m)

-OCH₂- 4.34 (q)

-N(CH₃)₂ 2.66 (s)

-CH₃ (of ethyl) 1.38 (t)

¹³C NMR Spectral Data
Table 2: ¹³C NMR Chemical Shifts for Ethyl 2-(dimethylamino)benzoate

Carbon Atom Chemical Shift (δ) ppm

C=O 168.5

Aromatic C (quaternary) 152.9, 119.9

Aromatic CH 132.0, 131.0, 118.9, 116.3

-OCH₂- 60.5

-N(CH₃)₂ 42.6

-CH₃ (of ethyl) 14.4

Experimental Protocol for NMR Spectroscopy
While specific experimental details for the cited data are not publicly available, a general

protocol for obtaining NMR spectra of aromatic amines is as follows:

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g.,

CDCl₃, DMSO-d₆).

Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

Parameters:

Acquire ¹H and ¹³C spectra at room temperature.
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For ¹H NMR, typical spectral width is 0-15 ppm.

For ¹³C NMR, typical spectral width is 0-220 ppm.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).
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Figure 1: Generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule. The IR spectrum of Ethyl 2-
(dimethylamino)benzoate shows characteristic absorption bands.

IR Spectral Data
Table 3: Characteristic IR Absorption Bands for Ethyl 2-(dimethylamino)benzoate
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Functional Group Wavenumber (cm⁻¹)

C-H stretch (aromatic) ~3050

C-H stretch (aliphatic) 2975 - 2800

C=O stretch (ester) ~1715

C=C stretch (aromatic) ~1600, 1490

C-N stretch ~1260

C-O stretch ~1130

Experimental Protocol for IR Spectroscopy
For a liquid sample like Ethyl 2-(dimethylamino)benzoate, the following general protocol for

Attenuated Total Reflectance (ATR)-FTIR can be used:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory.

Sample Application: Place a small drop of the liquid sample directly onto the ATR crystal.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

The instrument software automatically ratios the sample spectrum to the background

spectrum to generate the final absorbance or transmittance spectrum.

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after

analysis.
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Figure 2: Generalized workflow for ATR-FTIR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about electronic transitions within a molecule. While

a specific UV-Vis spectrum for Ethyl 2-(dimethylamino)benzoate is not readily available in

public databases, data for the closely related compound, ethyl anthranilate (ethyl 2-

aminobenzoate), can provide an estimation. Ethyl anthranilate exhibits absorption maxima

(λmax) at approximately 225 nm, 250 nm, and 338 nm in alcohol.[1] The dimethylamino group

in Ethyl 2-(dimethylamino)benzoate is expected to cause a bathochromic (red) shift in these

absorptions.

Predicted UV-Vis Spectral Data
Table 4: Estimated UV-Vis Absorption Maxima (λmax) for Ethyl 2-(dimethylamino)benzoate
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Transition Estimated λmax (nm)

π → π > 225

π → π > 250

n → π* > 338

Experimental Protocol for UV-Vis Spectroscopy
A general protocol for obtaining a UV-Vis spectrum of an aromatic compound is as follows:

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent

(e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an

absorbance value between 0.1 and 1.

Instrument: A dual-beam UV-Vis spectrophotometer.

Procedure:

Fill a quartz cuvette with the pure solvent to be used as a reference (blank).

Fill a second quartz cuvette with the sample solution.

Place both cuvettes in the spectrophotometer.

Scan a range of wavelengths (e.g., 200-400 nm) to record the absorption spectrum.
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Figure 3: Generalized workflow for UV-Vis spectroscopy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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